4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde
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Overview
Description
4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde is a chemical compound with a complex structure that includes a piperazine ring, a phenoxy group, and a benzaldehyde moiety
Preparation Methods
The synthesis of 4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde typically involves multiple steps. One common method is the base-catalyzed Claisen-Schmidt condensation. This method involves the reaction of a substituted benzaldehyde with a phenoxy compound in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an ethanolic solution and requires several hours of stirring .
Chemical Reactions Analysis
4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is being investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring and phenoxy group allow it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can affect different biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde can be compared with other similar compounds, such as:
4-[3-(4-Benzylpiperazin-1-yl)propoxy]-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a piperazine ring and has been studied for its antimicrobial activity.
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide: This compound is a selective kappa opioid receptor antagonist and has been investigated for its potential therapeutic applications.
Properties
CAS No. |
919088-08-7 |
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Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)phenoxy]benzaldehyde |
InChI |
InChI=1S/C18H20N2O2/c1-19-9-11-20(12-10-19)16-3-2-4-18(13-16)22-17-7-5-15(14-21)6-8-17/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
NNHYIKOPXPSNGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC=C2)OC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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